4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol
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Overview
Description
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 2,3,5,6-tetrafluorophenol with 4-hydroxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced phenolic compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to synergize with C2-ceramide, leading to increased cell death in certain cancer cell lines. This effect is mediated through the induction of apoptosis and pyknosis, highlighting its potential as an anti-cancer agent .
Comparison with Similar Compounds
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound is also fluorinated but has a trifluoromethyl group instead of a hydroxyphenoxy group.
2,3,5,6-Tetrafluorophenol: A simpler fluorinated phenol with only fluorine substituents and no additional phenoxy groups.
The uniqueness of this compound lies in its dual phenoxy structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Biological Activity
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a hydroxyphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C18H10F4O4
- CAS Number : 94197-17-8
- Molecular Weight : 362.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 2,3,5,6-tetrafluorophenol and 4-hydroxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions are optimized to ensure high yield and purity of the final product.
The biological activity of this compound has been linked to its ability to induce apoptosis in cancer cells. Research indicates that this compound works synergistically with C2-ceramide to enhance cell death in various cancer cell lines, including HA22T hepatocellular carcinoma cells. This mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .
Case Studies and Research Findings
-
Synergistic Effects with Ceramide :
- A study demonstrated that the combination of this phenoxyphenol compound with C2-ceramide resulted in significant cell death in HA22T HCC cell lines. The induction of apoptosis was confirmed through assays measuring cell viability and morphological changes indicative of programmed cell death.
- Antioxidant Activity :
- Potential Therapeutic Applications :
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | Contains trifluoromethyl instead of hydroxyphenoxy | Less effective in inducing apoptosis compared to phenoxy derivative |
2,3,5,6-Tetrafluorophenol | Simpler structure with only fluorine substituents | Limited biological activity; primarily used as an intermediate |
Properties
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4O4/c19-13-15(21)18(26-12-7-3-10(24)4-8-12)16(22)14(20)17(13)25-11-5-1-9(23)2-6-11/h1-8,23-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKVBRDNGOQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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